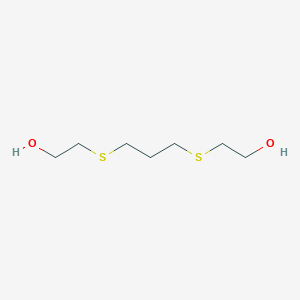

1,3-Bis(2-hydroxyethylthio)propane

Übersicht

Beschreibung

Vorbereitungsmethoden

1,3-Bis(2-hydroxyethylthio)propane can be synthesized through the hydrolysis of sulfur sesquimustards, specifically bis(2-chloroethylthio)propane . The reaction typically involves the use of aqueous media and high-performance liquid chromatography for the separation and identification of the product . Industrial production methods may involve similar hydrolysis processes, optimized for large-scale production.

Analyse Chemischer Reaktionen

1,3-Bis(2-hydroxyethylthio)propane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thioether form.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(2-hydroxyethylthio)propane has several scientific research applications:

Chemistry: It is used as a model compound for studying the hydrolysis and degradation of sulfur mustard agents.

Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 1,3-Bis(2-hydroxyethylthio)propane involves its interaction with biological molecules, leading to the formation of reactive intermediates. These intermediates can cause cellular damage and toxicity, similar to other sulfur mustard agents . The molecular targets and pathways involved include DNA, proteins, and other cellular components, leading to oxidative stress and cellular dysfunction.

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(2-hydroxyethylthio)propane is similar to other sulfur mustard degradation products, such as:

- Bis(2-hydroxyethylthio)methane

- 1,2-Bis(2-hydroxyethylthio)ethane

- 1,4-Bis(2-hydroxyethylthio)butane

- 1,5-Bis(2-hydroxyethylthio)pentane Compared to these compounds, this compound has unique structural features that influence its reactivity and degradation pathways .

Biologische Aktivität

1,3-Bis(2-hydroxyethylthio)propane (BHETPr) is a compound of significant interest due to its biological activity and potential applications in various fields, particularly in the context of chemical warfare agent degradation. This article presents a comprehensive overview of the biological activity of BHETPr, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C₆H₁₄O₂S₂

- CAS Number : 16260-48-3

- Molecular Weight : 178.31 g/mol

BHETPr is a thiodiglycol derivative, characterized by two hydroxyethylthio groups attached to a propane backbone. Its structure is crucial for its biological interactions and potential therapeutic applications.

Mechanisms of Biological Activity

- Reducing Agent : BHETPr exhibits reducing properties due to the presence of thiol groups. This characteristic allows it to interact with various biological molecules, potentially influencing redox reactions in cellular environments .

- Inhibition of Enzymatic Activity : Research indicates that BHETPr can inhibit certain enzymes, particularly those involved in the metabolism of organophosphorus compounds. This inhibition may be linked to its ability to form stable complexes with metal ions and other substrates .

- Cellular Effects : Studies have shown that BHETPr can affect cellular signaling pathways, particularly those mediated by reactive oxygen species (ROS). Its reducing nature may mitigate oxidative stress in cells, which is beneficial in various therapeutic contexts .

Case Studies

- Study on Chemical Warfare Agents : In research focusing on the degradation of sulfur mustard agents, BHETPr was identified as a significant degradation product. Its presence was linked to reduced toxicity compared to parent compounds, suggesting a potential role in detoxification strategies .

- Toxicological Assessments : A study evaluated the cytotoxic effects of BHETPr on human cell lines. Results indicated that while it possesses some cytotoxic properties at high concentrations, its overall impact is significantly lower than that of more toxic sulfur mustard derivatives .

Analytical Techniques

Recent studies have employed advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) to quantify BHETPr and its metabolites in biological samples. This approach provides insights into its bioavailability and metabolic pathways .

Comparative Biological Activity

The following table summarizes the biological activity and properties of related compounds:

| Compound Name | CAS Number | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | 16260-48-3 | Reducing agent; enzyme inhibitor | Low |

| Thiodiglycol | 111-48-8 | Detoxification; potential therapeutic agent | Moderate |

| 1,4-Bis(2-hydroxyethylthio)butane | 7425-93-6 | Similar reducing properties; less studied | Low |

Eigenschaften

IUPAC Name |

2-[3-(2-hydroxyethylsulfanyl)propylsulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2S2/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJWGPUMOGBVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCO)CSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327379 | |

| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16260-48-3 | |

| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16260-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 1,3-Bis(2-hydroxyethylthio)propane and other sulfur mustard hydrolysis products be detected and quantified in environmental samples?

A: The research by Black et al. [] highlights a method for detecting this compound and other related compounds in environmental samples like soil. The method utilizes reversed-phase microcolumn liquid chromatography (micro-RPLC) coupled with sulfur-selective flame photometric detection (S-FPD). This approach offers high sensitivity, achieving detection limits as low as 1 microgram/mL for the target analytes []. Additionally, the study explores the use of electrospray ionization mass spectrometry (ESI-MS) and ESI-MS/MS for identifying these compounds and their oxidation products.

Q2: Are there alternative techniques for analyzing this compound and similar compounds?

A: While the specific paper discussing this compound lacks details on alternative techniques, a related study sheds light on another method. This study utilizes high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to screen for hydrolysis products of sulfur mustard agents []. This technique offers advantages in sensitivity and selectivity, making it suitable for analyzing trace amounts of these compounds in complex matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.